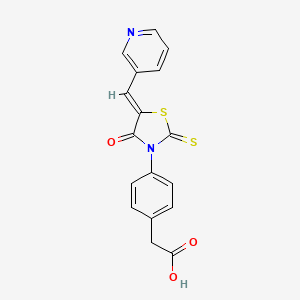
(Z)-2-(4-(4-oxo-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-3-yl)phenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(Z)-2-(4-(4-oxo-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-3-yl)phenyl)acetic acid” is a complex organic compound that contains several functional groups and rings. It has a thiazolidine ring, which is a five-membered ring containing a sulfur atom, a nitrogen atom, and three carbon atoms . The compound also contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the starting materials and the specific conditions used .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The thiazolidine ring and the pyridine ring would likely contribute significantly to the overall shape and properties of the molecule .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. For example, the carbonyl group (C=O) is often involved in reactions such as nucleophilic addition or condensation .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make it soluble in polar solvents .
Scientific Research Applications
Antifungal Activity
Rhodanineacetic acid derivatives, similar in structure to the mentioned compound, have been prepared as potential antifungal compounds. Their lipophilicity was analyzed, and a few demonstrated significant antifungal effects against certain fungal species, highlighting their potential as antifungal agents. This suggests a possible application of the compound in developing treatments against fungal infections (Doležel et al., 2009).
Photophysical Properties
Novel chromophores derived from this compound have been synthesized and studied for their photophysical properties, including absorption and emission wavelengths. These studies suggest applications in the development of new materials for optoelectronics and sensors, due to their interesting intramolecular charge transfer characteristics and viscosity-induced emission (Jachak et al., 2021).
Antimicrobial Evaluation
Thiazolidinone derivatives bearing the pyridine moiety have been synthesized and evaluated for their antimicrobial properties. Some of these compounds exhibited activity against specific bacterial and fungal pathogens, indicating potential applications in the development of new antimicrobial agents (Khalil et al., 2014).
Biological Studies
Studies on novel thiazolidinones derived from pyridine-3-carboxylic acid have shown that these compounds possess biological activity. This suggests potential applications in medicinal chemistry for the development of therapeutics based on modifications of the compound's structure (Revanasiddappa & Subrahmanyam, 2009).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[4-[(5Z)-4-oxo-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]phenyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3S2/c20-15(21)9-11-3-5-13(6-4-11)19-16(22)14(24-17(19)23)8-12-2-1-7-18-10-12/h1-8,10H,9H2,(H,20,21)/b14-8- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWLGWJPCDPRJIM-ZSOIEALJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(4-(4-oxo-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-3-yl)phenyl)acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



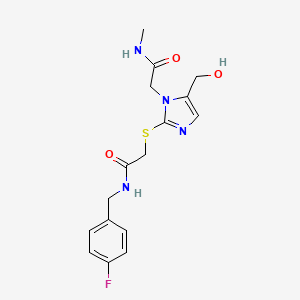

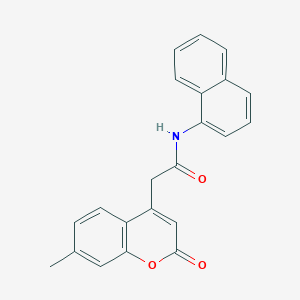
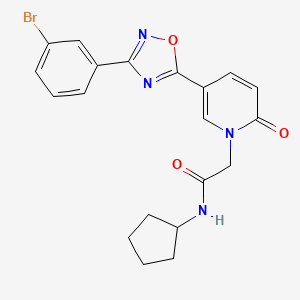
![Ethyl 2-[2-[2-(2-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2401259.png)
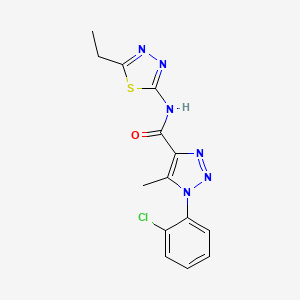
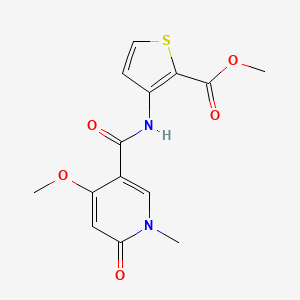
![5-(2,5-Dimethoxyphenyl)-2-methyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]pyrazole-3-carboxamide](/img/structure/B2401263.png)
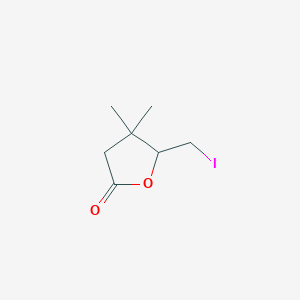

![2-(6-pyridin-4-ylpyridazin-3-yl)sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2401271.png)
![1-(4-Fluorophenyl)-6-methoxy-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2401272.png)